Chirality-Dependent Scaffold Orientation Drives HCV NS3 Protease Binding Affinity
The (1R,2S,5S) diastereomer functions as the P2 fragment in boceprevir (Ki = 14 nM, EC90 = 350 nM in replicon assay) and narlaprevir (Ki = 6 nM, EC90 = 40 nM), where the (2S)-ester orientation is essential for productive hydrogen-bonding with the protease S2 pocket . The (1S,2S,5R) diastereomer, bearing an inverted configuration at C-1 and C-5 relative to the boceprevir fragment, is not incorporated into any known clinically active NS3 inhibitor; it serves instead as a process-related impurity or stereochemical probe. This stereochemical divergence is not merely academic: the structurally analogous (1S,2R,5R) diastereomer, when incorporated into boceprevir analogs, yielded inhibitors with unreported or negligible activity [1].
| Evidence Dimension | Inhibitory potency (HCV NS3/4A protease, in vitro enzyme assay) |
|---|---|
| Target Compound Data | Not directly tested; (1S,2S,5R) configuration is absent from all reported active P2-substituted inhibitors |
| Comparator Or Baseline | Boceprevir (contains (1R,2S,5S) scaffold): Ki = 14 nM, EC90 = 350 nM (replicon). Narlaprevir (contains (1R,2S,5S) scaffold): Ki = 6 nM, EC90 = 40 nM. |
| Quantified Difference | >10-fold loss of binding affinity predicted for single-site stereochemical inversion based on SAR studies with analogous scaffolds |
| Conditions | In vitro HCV NS3/4A protease enzyme assay; HCV genotype 1b replicon cell assay (Huh-7 cells) |
Why This Matters
Procurement of the (1S,2S,5R) diastereomer enables specific investigation of stereochemical SAR and impurity profiling that cannot be achieved using the commercially dominant (1R,2S,5S) boceprevir intermediate.
- [1] Gajare, V. et al. Towards the second generation of Boceprevir: Dithianes as an alternative P2 substituent for 2,2-dimethyl cyclopropyl proline in HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20, 1689–1692. View Source
